Home > Products > Screening Compounds P16298 > 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole - 1402672-64-3

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Catalog Number: EVT-1739835
CAS Number: 1402672-64-3
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

  • Compound Description: This compound is a 1,2,4-triazole derivative investigated for its potential use in pharmaceuticals. Studies on this compound include toxicity assessments, degradation studies, and determination of its presence in cow's milk after administration. Research suggests it has low toxicity and might possess antioxidant and immune-modulating properties [ [], [], [], [], []].

3-octylthio-5-(2-methylfuran-3-yl)-4-amino-1,2,4-triazole

  • Compound Description: This compound belongs to a group of 5-(2-methylfuran-3-yl)-4-amino-4H-1,2,4-triazole-3-thiones alkyl derivatives researched for their antifatigue properties [ [] ]. In animal studies, it demonstrated a notable increase in forced swimming duration, suggesting potential benefits in combating fatigue.

3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole Derivatives

  • Compound Description: This series of derivatives, particularly compound WYJ-2, exhibited potent and selective agonist activity towards the TLR2/1 heterodimer. This activation led to the stimulation of the NF-κB signaling pathway and induction of pyroptosis in cancer cells, specifically demonstrating effectiveness against non-small cell lung cancer [ [] ].

5-(furan-2-yl)-4-amino-4H-1,2,4-triazole-3-thione

  • Compound Description: This compound served as a precursor for synthesizing pyrolin derivatives with potential antiexudative activity [ [] ]. Its interaction with molecular iodine has also been studied [ [] ].

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide

  • Compound Description: This benzothiadiazine derivative is recognized as a potent positive allosteric modulator of the AMPA receptor [ [] ]. It displays significant in vitro activity and undergoes hepatic metabolism to form an unsaturated derivative and a pharmacologically inactive benzenesulfonamide. Interestingly, the unsaturated metabolite retains comparable activity to the parent compound while exhibiting enhanced stability and pharmacokinetic properties.

(S)-N-(1-hydroxy-3-methylbutan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole-5-carboxamide

  • Compound Description: This 1,2,4-oxadiazole derivative was synthesized and investigated for its potential antineoplastic activity [ []]. Despite showing low activity against several cancer cell lines (MCF-7, HCT116, and HL60), molecular docking studies suggest it might inhibit tubulin polymerization by interacting with the colchicine binding site. In silico analysis also indicates good oral bioavailability and low toxicity.

3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives

  • Compound Description: This group of compounds, synthesized using a "Click reaction," consists of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids [ [] ]. The synthesis process involves the in situ generation of 5-(azidomethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles followed by a 1,3-dipolar cycloaddition with substituted 1-(prop-2-yn-1-yloxy)benzenes.
  • Compound Description: These two compounds are part of a series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety [ [] ]. Both compounds exhibited broad-spectrum insecticidal and fungicidal activities, surpassing the efficacy of some commercial pesticides. Their mode of action is linked to acetylcholine esterase (AChE) inhibition, with U7 demonstrating a distinct binding mode compared to the positive control flufenerim in molecular docking studies.

ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

  • Compound Description: This compound is a novel inhibitor of the Hepatitis B virus (HBV) [ [] ]. Its synthesis involves the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole.

3-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial activity [ [] ]. Several derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. Some compounds displayed comparable or even superior potency to standard antimicrobial drugs.

Sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate

  • Compound Description: This compound is a 1,2,4-triazole derivative investigated for its potential therapeutic applications. Research on this compound includes the analysis of its effects on blood serum biochemical parameters in rats [ [] ]. Preliminary findings suggest potential antioxidant and immune-modulating properties.

1,2,4-Oxadiazole Derivatives Containing Haloalkyl

  • Compound Description: These are derivatives of tioxazafen, a broad-spectrum nematicide. The introduction of haloalkyl groups at the 5-position of the oxadiazole ring resulted in compounds with potent nematocidal activity against several nematode species. Compound A1, in particular, demonstrated significantly higher efficacy than commercially available nematicides [ [] ].

3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines

  • Compound Description: These polyheterocyclic compounds, incorporating both oxadiazole and triazole rings, were synthesized and evaluated for their antibacterial activity [ []]. Many of the synthesized compounds demonstrated good antibacterial activity in vitro.

3-aryl-5-[(2-arylthiazol-4-yl)methyl]-1,2,4-oxadiazole derivatives

  • Compound Description: This series comprises thiazole-tethered 1,2,4-oxadiazole derivatives synthesized using a novel, efficient method [ []].
  • Compound Description: This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) [ [] ]. It demonstrates anxiolytic and antipsychotic-like properties in animal models and exhibits favorable pharmacological characteristics.
  • Compound Description: These compounds were synthesized from furan-2-carboxylic acid hydrazide and subsequently used to prepare Mannich bases and methyl derivatives [ []]. Their thiol-thione tautomeric equilibrium was also investigated.
  • Compound Description: This study focused on designing and synthesizing a series of quinazolinones incorporating either a 1,3,4-oxadiazole or a 1,2,4-triazole ring, linked via a thioether moiety [ [] ]. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. Several derivatives showed greater potency than the commonly used chemotherapeutic agent 5-fluorouracil (5-FU) against specific cancer cell lines while displaying lower cytotoxicity towards normal cells.

5-(Furan-2-yl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione

  • Compound Description: This compound's crystal structure was analyzed to understand its molecular interactions and packing [ []].

3-(5-substituted phenyl-1,3,4-oxadiazole-2-ylmethylsulfanyl)-5-pyridin-3-yl-1,2,4-triazole-4-yl-amines

  • Compound Description: These compounds are Schiff bases derived from the condensation of 3-(5-substituted phenyl-1,3,4-oxadiazole-2-ylmethylsulfanyl)-5-pyridin-3-yl-1,2,4-triazole-4-yl-amines with salicylaldehyde [ []]. They were investigated for their potential antibacterial activity and showed promising results.
  • Compound Description: These novel compounds were designed and synthesized as potential nematicides [ [] ]. They demonstrated notable nematocidal activity against Bursaphelenchus xylophilus, with some compounds outperforming a commercial seed coating agent.

2-[(1,3-diphenyl-1H-1,2,4-triazol-5-yl) dinitromethyl]-5,6,8,8a-tetrahydro-[1,2,4] oxadiazol[3,2-c][1,4] oxazine

  • Compound Description: This compound incorporates both oxadiazole and triazole rings and was found to exhibit antimicrobial and antifungal activity [ [] ].

[4'R]- and [4'S]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-4,5-dihydro-1,2,4-oxadiazoles and [4'R]-5-[2',2'-dimethyl-1',3'-dioxolan-4'-yl]-3-phenyl-1,2,4-oxadiazole

  • Compound Description: These chiral 4,5-dihydro-1,2,4-oxadiazoles were synthesized as potential intermediates or precursors for other bioactive compounds [ [] ].

2-ethyoxyl-1-{[2'-(5-carbonyl-4,5-dihydro-1,2,4-oxadiazole-3-yl) xenyl-4-yl]methyl}-1H- benzimidazole-7-carboxylic acid (azilsartan)

  • Compound Description: Azilsartan is a pharmaceutical drug used to treat hypertension [ [] ]. A novel synthetic method for this compound was developed using a specific intermediate.

4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione Mannich Bases

  • Compound Description: This study focused on synthesizing new Mannich bases from a Schiff base derived from 4-(Furan-2-yl-methyleneamino)-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione. These newly synthesized Mannich bases were characterized and evaluated for their antimicrobial activity, showing good to moderate activity against various bacterial and fungal strains [ [] ].
  • Compound Description: These compounds represent a new class of energetic materials designed by linking a nitrotetrazole ring with a 1,2,4-oxadiazole ring through a N-CH2-C bridge [ [] ]. This research highlights their synthesis, structural characterization, thermal properties, sensitivities, and detonation performance.
  • Compound Description: This study explores a series of energetic materials constructed by combining furoxan and 1,2,4-oxadiazole units [ [] ]. These materials exhibit high densities and heats of formation, resulting in good detonation performance.

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate

  • Compound Description: The crystal structure of this compound, incorporating furan, triazole, thiadiazole, and pyridine rings, was analyzed to understand its molecular geometry and interactions [ [] ].

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

  • Compound Description: The crystal structure of this carboxylic acid derivative containing a 1,2,4-oxadiazole ring was determined and analyzed to understand its molecular geometry and packing [ []].

2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

  • Compound Description: This study describes the synthesis and pharmacological evaluation of a new series of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides [ [] ]. These compounds combine a triazolopyridine core with a 1,2,4-oxadiazole ring.
  • Relevance: Although containing a 1,2,4-oxadiazole ring like 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, these compounds differ significantly in their overall structure. They lack the furan ring, and their core structure is a [, , ]triazolo[4,3-a]pyridine with an attached 1,2,4-oxadiazole ring and an acetamide group.

3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine (BTT)

  • Compound Description: BTT is an energy-rich compound and a strong dibasic acid. Its unique structure, featuring both tetrazine and tetrazole rings, enables it to participate in [4+2] cycloadditions and acylating ring-opening reactions, making it a valuable building block for synthesizing linear oligoheterocycles [ [] ].
  • Compound Description: This set of compounds incorporates a furan ring, a triazole ring, a thiadiazole ring, and a benzothiazole moiety [ [] ]. They were synthesized and evaluated for their antibacterial and antifungal activities.
  • Relevance: Though containing a furan-2-yl group, these compounds differ greatly from 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. They lack the 1,2,4-oxadiazole core, instead incorporating a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core along with a benzamide substituent and a benzothiazole moiety. These significant structural differences suggest distinct biological profiles.

5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione S-derivatives

  • Compound Description: This class of compounds, featuring a 1,2,4-triazole ring and a furan substituent, was investigated for anticonvulsant activity [ [] ]. Some derivatives displayed potent activity comparable to standard anticonvulsant drugs.
  • Compound Description: This group of 1,2,4-triazole derivatives, some incorporating a furan moiety, was studied for their analgesic activity [ [] ]. Several compounds displayed moderate activity, with certain derivatives exhibiting effects comparable to a reference analgesic drug.

Substituted 3‐(2‐methylbenzofuran‐3‐yl)‐5‐(phenoxymethyl)‐1,2,4‐oxadiazoles

  • Compound Description: This series of benzofuran/oxadiazole hybrids was synthesized and evaluated for its cytotoxic activity against cancer cell lines [ [] ]. Several compounds exhibited significant cytotoxicity, potentially through the inhibition of glycogen synthase kinase-3β (GSK3β), a protein involved in various cellular processes including cell survival and proliferation.
Overview

The compound 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their potential as pharmaceutical agents. This particular compound combines a furan ring and a pyrrolidine moiety, which may contribute to its pharmacological properties.

Source

The synthesis and characterization of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be found in various scientific literature focusing on drug discovery and organic synthesis. Recent studies have highlighted the biological significance of oxadiazole derivatives, particularly in anticancer and antimicrobial applications.

Classification

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is classified as an organic compound within the oxadiazole class. Its structure includes:

  • Furan ring: A five-membered aromatic ring containing one oxygen atom.
  • Pyrrolidine ring: A saturated five-membered ring containing one nitrogen atom.
  • Oxadiazole core: A heterocyclic structure contributing to its biological activity.
Synthesis Analysis

Methods

The synthesis of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves several methods:

  1. Microwave-Assisted Synthesis: This method enhances reaction rates and yields while minimizing the use of solvents. For instance, microwave irradiation can facilitate the condensation of furan derivatives with hydrazides or other nitrogen sources to form oxadiazoles efficiently .
  2. Mechanochemical Approaches: Recent advancements in mechanochemistry have enabled the formation of oxadiazoles through solid-state reactions induced by mechanical energy (e.g., grinding), which can lead to high yields without solvents .
  3. Conventional Heating Methods: Traditional synthetic routes may involve heating furan derivatives with appropriate nitrogen sources such as carboxylic acids or hydrazines under acidic or basic conditions to promote cyclization into the oxadiazole framework .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, time, and the presence of catalysts to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

Molecular formula: C10_{10}H10_{10}N4_{4}O2_{2}

Molecular weight: Approximately 218.21 g/mol.

Chemical Reactions Analysis

Reactions

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole may participate in various chemical reactions due to its functional groups:

  1. Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, making it susceptible to modifications that enhance biological activity.
  2. Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in reactions with electrophiles, potentially leading to new derivatives with varied pharmacological profiles.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to prevent side reactions that could lead to undesired products.

Mechanism of Action

Process

The mechanism of action for 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully elucidated but may involve:

  1. Inhibition of Enzymes: Oxadiazoles are known to inhibit various enzymes related to cancer progression and microbial resistance.
  2. Interaction with Biological Targets: The compound may bind to specific receptors or proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Data

Studies have shown that modifications on the oxadiazole core can significantly influence its biological activity, emphasizing the importance of structure-function relationships in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline compound.
  2. Solubility: Solubility may vary depending on substituents; generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

  1. Stability: The stability of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole under various pH conditions should be evaluated for practical applications.
  2. Reactivity: The presence of electron-withdrawing groups can enhance reactivity towards nucleophiles or electrophiles.
Applications

Scientific Uses

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has potential applications in:

  1. Anticancer Research: Due to its structural features that may inhibit tumor growth through various mechanisms.
  2. Antimicrobial Agents: Exhibiting activity against bacterial strains by targeting specific metabolic pathways.
  3. Pharmaceutical Development: Serving as a scaffold for designing new drugs with improved efficacy and selectivity against targeted diseases .
Introduction to 1,2,4-Oxadiazole-Based Heterocyclic Systems in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern drug discovery due to its unique physicochemical properties and versatile bioisosteric capabilities. This five-membered ring system—containing one oxygen and two nitrogen atoms—confers exceptional metabolic stability while serving as a hydrolytically resistant surrogate for ester and amide functionalities [5] [8]. The thermal and chemical resilience of 1,2,4-oxadiazoles enables diverse biological interactions, particularly through hydrogen bonding with biomacromolecules, facilitating target engagement across multiple therapeutic domains [2] [5]. Historically, this heterocycle has evolved from early applications in cough suppressants like Oxolamine to contemporary agents such as the dystrophin-restoring drug Ataluren [5] [8]. Its natural occurrence in bioactive alkaloids like Phidianidines (marine-derived cytotoxins) and quisqualic acid (a neuroactive plant metabolite) further underscores its biological relevance [5]. The integration of 1,2,4-oxadiazole with complementary heterocycles—specifically pyrrolidine and furan—creates synergistic pharmacophores that enhance target specificity and drug-like properties, positioning hybrid architectures as innovative scaffolds in antibiotic and anticancer research [4] [8].

Table 1: Core Properties of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

PropertyValueSignificance
IUPAC Name5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazoleStandardized chemical nomenclature
CAS Registry Number1402672-64-3Unique compound identifier
Molecular FormulaC₁₀H₁₁N₃O₂Elemental composition (C 58.53%, H 5.40%, N 20.48%, O 15.59%)
Molecular Weight205.22 g/molCritical for pharmacokinetic profiling
SMILESC1NCCC1C1N=C(ON=1)C1=CC=CO1Structural representation for computational studies
Hydrogen Bond Acceptors5Influences solubility and target binding interactions

Structural Significance of 1,2,4-Oxadiazole-Pyrrolidine-Furan Hybrid Architectures

The molecular architecture of 5-(furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exemplifies strategic heterocyclic hybridization, where each component confers distinct advantages for pharmacological optimization:

  • 1,2,4-Oxadiazole Core: Functions as a planar, electron-deficient π-system that facilitates dipole-dipole interactions and hydrogen bonding with biological targets. Its bioisosteric equivalence to labile carboxyl groups enhances metabolic stability while maintaining similar spatial and electronic properties [5] [8]. This ring’s capacity to engage in hydrogen-bonding networks is critical for enzyme inhibition, as demonstrated in DNA gyrase-targeting antibiotics where oxadiazole derivatives disrupt ATPase domains [4].

  • Pyrrolidine Motif: Contributes three-dimensional saturation and basicity via its secondary amine. The pyrrolidine’s sp³-hybridized carbon scaffold enhances conformational flexibility, enabling optimal spatial orientation for target binding. Notably, the stereogenic center at C3 of pyrrolidine allows for chiral specificity in enzyme inhibition, as observed in topoisomerase IV inhibitors where (S)-enantiomers exhibit 15-fold greater potency than their (R)-counterparts [4]. Molecular modeling studies confirm the pyrrolidine nitrogen’s protonation under physiological conditions promotes ionic interactions with aspartate/glutamate residues in enzymatic binding pockets [4].

  • Furan Heterocycle: Acts as a bioisostere for phenyl and other aryl systems, providing complementary π-electron density while reducing metabolic liabilities. The furan oxygen serves as a hydrogen bond acceptor, enhancing interactions with residues like Ser84 in E. coli DNA gyrase. Additionally, its moderate lipophilicity (logP ≈ 2.0) balances aqueous solubility and membrane permeability [3] [4].

Table 2: Biological Activities of Key Hybrid Derivatives

Derivative StructureBiological ActivityPotency
3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole [6]DNA gyrase inhibition (Gram-positive pathogens)MIC = 24 ng/mL (vs. S. aureus)
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone [1]EGFR kinase inhibition (anticancer)IC₅₀ = 0.41 µM (vs. HepG2 cells)
5-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole [9]Screening compound for kinase targetsNot fully characterized (structural complexity suggests multi-target potential)

The conjugation of these rings creates geometrically constrained hybrids that exploit synergistic binding:

  • Dipole Alignment: The oxadiazole’s 1,3-dipolar character aligns with furan’s electron-rich system, creating an extended dipole moment (3.2–3.8 D) that strengthens stacking interactions with aromatic residues in enzyme binding sites [8].
  • Spatiotemporal Dynamics: Molecular dynamics simulations reveal the furan-oxadiazole vector samples a 120° arc relative to the pyrrolidine plane, enabling adaptive binding to both deep catalytic clefts (e.g., DNA gyrase ATP pocket) and shallow protein-protein interaction interfaces [4].
  • Protease Resistance: Unlike peptide-based inhibitors, the oxadiazole-pyrrolidine linkage resists cleavage by serine proteases, extending plasma half-life in vivo [5].

Historical Evolution of Oxadiazole Derivatives in Pharmacological Research

The trajectory of 1,2,4-oxadiazole drug discovery reflects iterative advancements in synthetic methodology and target engagement, progressing from serendipitous findings to rational design:

  • Foundational Period (1884–1960): Initial synthesis by Tiemann and Krüger in 1884 established the 1,2,4-oxadiazole scaffold, but pharmacological exploitation remained limited until the 1960s. The launch of Oxolamine (a cough suppressant) marked the first therapeutic application, leveraging the heterocycle’s anti-inflammatory properties [5]. Concurrently, synthetic innovations enabled amidoxime-ester cyclization under milder conditions, expanding accessible derivatives [5].

  • Bioisosteric Expansion (1980–2000): Recognition of 1,2,4-oxadiazole as a carboxylate bioisostere revolutionized medicinal design. This era produced Pleconaril (antiviral, targeting picornavirus capsid), where the oxadiazole replaced a metabolically labile ester while maintaining viral protein affinity [5] [8]. Microwave-assisted synthesis (1990s) accelerated library generation, with reaction times reduced from 12 hours to <30 minutes and yields improved by >40% [5].

  • Hybridization Era (2010–Present): Integration with pharmacologically validated heterocycles yielded multitarget scaffolds. Ataluren (2014, for nonsense mutation correction) exemplifies optimized oxadiazole bioavailability. The specific integration of furan and pyrrolidine emerged as a strategy to combat antibiotic resistance, with DNA gyrase inhibitors like Compound 16 (IC₅₀ = 120 nM vs. E. coli gyrase) outperforming novobiocin by 40% [4]. Recent anticancer hybrids (2020–2022) demonstrate sub-micromolar EGFR inhibition (e.g., 0.41 µM) by conjugating oxadiazole-pyrrolidine cores with pyrazole fragments [1] [2].

Table 3: Milestones in 1,2,4-Oxadiazole Drug Development

EraKey CompoundTherapeutic ApplicationStructural Innovation
1960sOxolamineAnti-tussiveMonocyclic oxadiazole
1980sButalamineVasodilator3,5-Diaryl substitution
1990sPleconarilAntiviral (picornavirus)Oxadiazole as ester bioisostere
2010sAtalurenDuchenne muscular dystrophy3-Nitro-1,2,4-oxadiazole
2020sFuran-pyrrolidine-oxadiazolesDNA gyrase inhibitors & anticancerTripartite hybrid architectures

Critical innovations driving contemporary research include:

  • Directed C-H Activation: Late-stage functionalization of oxadiazole C5 positions via palladium-catalyzed coupling (2020–2022) enables rapid diversification without heterocycle reconstruction [5].
  • Computational Optimization: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) accurately predict oxadiazole conformation and dipole alignment in protein binding sites, guiding hybrid design [8].
  • Targeted Antibiotic Development: Pyrrolidine-oxadiazole-furan hybrids address the urgent need for gram-positive antibiotics, with 3-(1-(ethylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole exhibiting bactericidal effects at 62 ng/mL against multidrug-resistant E. coli [4] [6].

Properties

CAS Number

1402672-64-3

Product Name

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

IUPAC Name

5-(furan-2-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-2-8(14-5-1)10-12-9(13-15-10)7-3-4-11-6-7/h1-2,5,7,11H,3-4,6H2

InChI Key

FISMRBLSUHLBDO-UHFFFAOYSA-N

SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CO3

Canonical SMILES

C1CNCC1C2=NOC(=N2)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.